2-nitro-1-[(E)-1-phenylethylideneamino]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, has a unique structure that makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine can be achieved through a sequential one-pot approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloyl-guanidines . The reaction conditions are mild, and the yields can reach up to 81% . Another method involves the use of acylcyanamide with chlorotrimethylsilane to generate a reactive N-silylcarbodiimide, which can then guanylate a variety of amines .
Industrial Production Methods: Industrial production methods for guanidines typically involve the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . These methods are scalable and can produce large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form nitroguanidines, which are useful intermediates in the synthesis of other guanidine derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include chlorotrimethylsilane, isocyanides, and amines . The reaction conditions are typically mild, with room temperature being sufficient for most reactions .
Major Products: The major products formed from the reactions of this compound include N-phthaloyl-guanidines and nitroguanidines . These products are valuable intermediates in the synthesis of other guanidine derivatives.
Scientific Research Applications
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of heterocycles and as a valuable scaffold in organocatalysis . In biology, guanidines are known to play key roles in various biological functions, including DNA minor groove binding and kinase inhibition . In medicine, guanidine derivatives are used as pharmaceuticals due to their high basicity and ability to form hydrogen bonds . In industry, guanidines are used as catalysts and precursors for the synthesis of smart materials .
Mechanism of Action
The mechanism of action of 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine involves its ability to form hydrogen bonds and its high basicity . The compound can interact with various molecular targets, including amino acids and nucleic acid bases, through hydrogen bonding and electrostatic interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-nitro-1-[(E)-1-phenylethylideneamino]guanidine include other guanidine derivatives such as 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) and N,N′-disubstituted guanidines . These compounds share similar chemical properties and biological activities.
Uniqueness: What sets this compound apart from other guanidine derivatives is its unique structure, which allows it to undergo specific chemical reactions and interact with particular molecular targets . This makes it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-nitro-1-[(E)-1-phenylethylideneamino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-7(8-5-3-2-4-6-8)11-12-9(10)13-14(15)16/h2-6H,1H3,(H3,10,12,13)/b11-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYVYBIDTBXVGX-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=N[N+](=O)[O-])N)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\N/C(=N/[N+](=O)[O-])/N)/C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.